1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt is a complex organic compound with the molecular formula C30H21N6Na3O11S3.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid.
Coupling: The diazonium salt formed is then coupled with 3-sulfophenylamine to form an azo compound.
Further Coupling: This intermediate is further coupled with 1,3-naphthalenedisulfonic acid to form the final product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, making it effective in aqueous environments. The molecular pathways involved include binding to proteins and other macromolecules, which can alter their function and structure .
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)-2-methylphenyl)azo)-, trisodium salt is unique due to its specific structure and properties. Similar compounds include:
Direct Yellow 8: Another azo dye with different substituents.
Direct Red 28: A similar compound with different chromophore groups.
Direct Blue 15: A related dye with different sulfonic acid positions.
These compounds share similar applications but differ in their chemical properties and reactivity.
Properties
CAS No. |
67969-87-3 |
---|---|
Molecular Formula |
C31H23N6Na3O11S3 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-12-20(8-10-27(18)37-36-22-7-6-19-13-25(50(42,43)44)17-30(26(19)15-22)51(45,46)47)32-31(38)33-28-11-9-23(16-29(28)48-2)35-34-21-4-3-5-24(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI Key |
FWLOBTCGBAFLDZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.